molecular formula C18H15Cl2F3N2O5 B11487554 Methyl 2-(4-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Methyl 2-(4-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B11487554
M. Wt: 467.2 g/mol
InChI Key: QXNQVDUYQWCQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including carbamoyl, methoxy, and trifluoromethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the reaction of 3,4-dichloroaniline with a suitable isocyanate to form the corresponding carbamate This intermediate is then reacted with a methoxy-substituted phenol derivative under appropriate conditions to introduce the methoxy group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols, depending on the specific reaction conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 2-(4-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4-dichlorophenylacetate
  • Methyl 2,4-dichlorobenzoate
  • Methyl 4-[(2,5-dichlorophenyl)amino]carbonyl]-2-[[2-hydroxy-3-[[(2-methoxyphenyl)amino]carbonyl]-1-naphthyl]azo]benzoate

Uniqueness

Methyl 2-(4-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the carbamoyl and methoxy groups contribute to its reactivity and potential biological activity.

Properties

Molecular Formula

C18H15Cl2F3N2O5

Molecular Weight

467.2 g/mol

IUPAC Name

methyl 2-[4-[(3,4-dichlorophenyl)carbamoylamino]-3-methoxyphenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C18H15Cl2F3N2O5/c1-29-14-7-9(17(28,15(26)30-2)18(21,22)23)3-6-13(14)25-16(27)24-10-4-5-11(19)12(20)8-10/h3-8,28H,1-2H3,(H2,24,25,27)

InChI Key

QXNQVDUYQWCQPE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=O)OC)(C(F)(F)F)O)NC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.